molecular formula C23H20FN5O3S B2895908 N-(3-fluorophenyl)-3-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1112398-65-8

N-(3-fluorophenyl)-3-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B2895908
CAS No.: 1112398-65-8
M. Wt: 465.5
InChI Key: WHHCUDVZKSVMSL-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a heterocyclic compound that contains both triazole and thiadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-3-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves the reaction of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde with thiosemicarbazide under basic conditions. The reaction is carried out in ethanol with sodium hydroxide as a catalyst . The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-3-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.

    Substitution: The triazole and thiadiazole rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiadiazolines.

Scientific Research Applications

N-(3-fluorophenyl)-3-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for drug development.

    Medicine: It has potential therapeutic applications in treating infections and other diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with various molecular targets. The triazole and thiadiazole rings can bind to enzymes and receptors, inhibiting their activity. This can disrupt biological pathways and lead to the compound’s antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    1,2,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and have comparable chemical properties.

Uniqueness

What sets N-(3-fluorophenyl)-3-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide apart is the combination of both triazole and thiadiazole rings in a single molecule. This unique structure enhances its biological activity and makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-fluorophenyl)-3-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O3S/c1-32-19-7-2-4-15(10-19)12-25-21(30)14-33-23-28-27-20-9-8-16(13-29(20)23)22(31)26-18-6-3-5-17(24)11-18/h2-11,13H,12,14H2,1H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHCUDVZKSVMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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